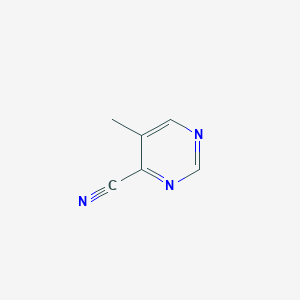

5-Methylpyrimidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Methylpyrimidine-4-carbonitrile is a pyrimidine derivative featuring a methyl group at position 5 and a cyano group at position 4. These derivatives are synthesized via coupling reactions involving halogenated pyrimidines and aromatic amines under catalytic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl furan-2-carboxylate can be synthesized through several methods. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the copper-catalyzed reaction of furan, furfural, or 2-acetylfuran with carbon tetrachloride and methanol. This method yields high amounts of methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate .

Industrial Production Methods

In industrial settings, methyl furan-2-carboxylate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form furan-2-carboxylic acid.

Reduction: Reduction reactions can convert it into furan-2-methanol.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkyl halides are used under acidic or basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid.

Reduction: Furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

5-Methylpyrimidine-4-carbonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The compound's structure allows for modifications that can enhance biological activity and selectivity towards specific molecular targets.

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial therapies.

3. Anticancer Properties

In vitro studies indicate that this compound possesses notable anticancer activity. It has been tested against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116), showing promising results with low IC50 values, indicating potent cytotoxic effects .

4. Enzyme Inhibition

The compound functions as an inhibitor of specific enzymes, which is crucial in drug design. For example, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Biological Activities

Antimicrobial Properties

Studies have confirmed that this compound exhibits broad-spectrum antimicrobial activity:

- Efficacy Against Bacteria : Effective against E. coli and Staphylococcus aureus.

- Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

The compound has shown significant anticancer properties:

- Cell Lines Tested : MDA-MB-231 (breast cancer), HCT-116 (colon cancer).

- IC50 Values : Reported as low as 0.126 µM against MDA-MB-231 cells, indicating high potency .

Case Studies

1. Anticancer Efficacy Study

A study focused on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell proliferation compared to controls. The compound induced apoptosis, evidenced by increased caspase activity among treated cells.

2. Antimicrobial Activity Investigation

Another investigation tested the compound against a panel of bacterial strains, including E. coli and Staphylococcus aureus. Results showed effective inhibition of bacterial growth, suggesting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of methyl furan-2-carboxylate varies depending on its application. In biological systems, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The table below compares 5-methylpyrimidine-4-carbonitrile derivatives with structurally similar pyrimidinecarbonitriles:

Full name: 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile *Full name: 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Key Observations:

- Melting Points : Bulky substituents (e.g., aryl groups in and ) increase melting points (e.g., 300°C for ’s compound) due to enhanced intermolecular interactions like π-stacking and hydrogen bonding .

- Molecular Weight : Derivatives with trifluoromethyl or chlorophenyl groups (e.g., ) exhibit higher molecular weights (295 vs. 265 for ), impacting solubility and bioavailability .

- Spectral Data: The cyano group’s IR absorption near 2212 cm⁻¹ is consistent across analogs . Methyl groups in NMR appear at δ ~2.3–2.5 ppm, as seen in 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile (δ 2.38) .

Biological Activity

5-Methylpyrimidine-4-carbonitrile is a heterocyclic organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a methyl group at the 5-position and a cyano group at the 4-position. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds like this compound may exert their biological effects through various mechanisms:

- Enzyme Inhibition : It can act as an inhibitor by binding to active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of anticancer and antimicrobial agents.

- Receptor Interaction : The compound may also interact with cellular receptors, influencing various signaling pathways involved in disease processes .

Biological Activities

The biological activities attributed to this compound and its derivatives include:

- Anticancer Properties : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. For instance, certain derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial Effects : The compound has also been investigated for its antimicrobial properties, demonstrating effectiveness against a range of pathogens .

- Anti-inflammatory Activity : Some studies suggest that it may possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Case Studies

- Anticancer Activity : A study explored the anticancer potential of several pyrimidine derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, revealing that some compounds induced apoptosis and cell cycle arrest at specific phases, highlighting their potential as anticancer agents .

- Antimicrobial Studies : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, suggesting its potential use in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methylpyrimidine-4-carbonitrile derivatives in aqueous conditions?

The synthesis of this compound derivatives can be optimized using multicomponent reactions (MCRs) under thermal aqueous conditions. For example, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives under reflux in water yields substituted pyrimidinecarbonitriles with high regioselectivity. Key parameters include temperature control (80–100°C), reaction time (4–6 hours), and pH adjustment to stabilize intermediates . Characterization of products via LCMS (e.g., m/z 265 [M+H]+) and HPLC (retention time 1.16 minutes under SMD-TFA05 conditions) ensures purity and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound derivatives?

A combination of spectroscopic and chromatographic methods is critical:

- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ at ~3329–3478 cm⁻¹) .

- NMR spectroscopy : Distinguishes substituent positions (e.g., δH 2.38 ppm for CH₃ groups; δC 117.05 ppm for CN) .

- Mass spectrometry : Confirms molecular weight (e.g., m/z 286 [M+] for 4c) .

- HPLC : Validates purity (e.g., retention time 0.81 minutes under SQD-FA05 conditions) .

Advanced Research Questions

Q. How can contradictions in spectral data for substituted derivatives be resolved?

Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or polymorphism. For example:

- In DMSO-d₆, NH₂ protons may appear as broad signals (δH 7.09–7.18 ppm) due to hydrogen bonding, whereas in CDCl₃, sharper peaks are observed .

- Tautomeric equilibria (e.g., keto-enol forms) in 4-amino derivatives can shift ν(C=N) from 1641 to 1616 cm⁻¹ .

Methodology : Use variable-temperature NMR, deuterated solvent swaps, and computational modeling (DFT) to validate assignments .

Q. What strategies are effective for studying reaction mechanisms in multicomponent syntheses?

To elucidate mechanisms in MCRs:

- Kinetic profiling : Monitor intermediate formation via in-situ FTIR or LCMS at timed intervals .

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels in reactants (e.g., malononitrile) to track bond formation .

- Computational studies : Use density functional theory (DFT) to model transition states and regioselectivity in cyclocondensation steps .

Q. How can regioselectivity be controlled in substitution reactions of this compound?

Regioselectivity depends on electronic and steric factors:

- Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position direct nucleophilic attack to the 2-position .

- Steric hindrance from bulky substituents (e.g., 4-(dimethylamino)phenyl) favors para substitution over ortho .

Experimental design : Use competitive reactions with regioisomeric substrates and analyze outcomes via HPLC-MS .

Q. Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in reported yields for similar synthetic protocols?

Yield variations (e.g., 70% in Reference Example 100 vs. 90% in thermal aqueous synthesis) may stem from:

- Purity of starting materials : Trace moisture in aldehydes can inhibit cyclization .

- Catalyst optimization : Substoichiometric acetic acid (5 mol%) improves yields in thiourea-based reactions .

Troubleshooting : Replicate conditions with rigorous drying of solvents and reagents, and validate via TLC monitoring .

Q. What methodologies are recommended for assessing stability under varying pH and temperature?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., mp >240°C for 4k) .

- pH stability assays : Incubate compounds in buffered solutions (pH 2–12) and monitor degradation via HPLC .

Q. Advanced Applications

Q. How can computational modeling predict electronic effects in this compound derivatives?

DFT calculations (e.g., B3LYP/6-31G*) can:

- Map frontier molecular orbitals to predict reactivity (e.g., HOMO localization on CN groups) .

- Simulate IR/NMR spectra to resolve ambiguous assignments .

Q. What pharmacological screening approaches are suitable for derivatives with structural complexity?

- In silico docking : Screen against target proteins (e.g., kinases) using PyRx or AutoDock .

- In vitro assays : Use derivatives like 6-(2-amino-5-chlorophenyl)-5-methylpyrimidine-4-carbonitrile (m/z 265) in enzyme inhibition studies .

Q. Methodological Resources

Properties

IUPAC Name |

5-methylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYJWIDDRHKVCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.